2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N,N-diethylacetamide

Description

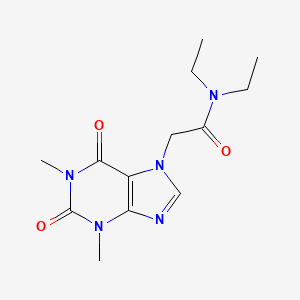

2-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N,N-diethylacetamide is a purine-2,6-dione derivative characterized by a dimethyl-substituted purine core linked to an N,N-diethylacetamide moiety. The compound’s scaffold shares key features with molecules investigated for neuroprotection, anti-inflammatory effects, and enzyme inhibition (e.g., PDE inhibitors) .

Properties

CAS No. |

106164-79-8 |

|---|---|

Molecular Formula |

C13H19N5O3 |

Molecular Weight |

293.32 g/mol |

IUPAC Name |

2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N,N-diethylacetamide |

InChI |

InChI=1S/C13H19N5O3/c1-5-17(6-2)9(19)7-18-8-14-11-10(18)12(20)16(4)13(21)15(11)3/h8H,5-7H2,1-4H3 |

InChI Key |

HRIJEJDKCKJHEG-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C(=O)CN1C=NC2=C1C(=O)N(C(=O)N2C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N,N-diethylacetamide typically involves multiple steps. One common method includes the reaction of 1,3-dimethylxanthine with diethylamine in the presence of an appropriate catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product’s purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound’s high purity.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N,N-diethylacetamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions vary depending on the desired product and may include specific temperatures, pressures, and solvents.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Physical Properties

- Appearance : White to off-white solid

- Solubility : Soluble in organic solvents such as DMSO and ethanol.

Antinociceptive Activity

Research indicates that this compound exhibits significant antinociceptive properties. It acts as a selective antagonist of the transient receptor potential cation channel A1 (TRPA1), which is involved in pain perception. Studies have shown that it can attenuate mechanical hypersensitivity induced by inflammation or neuropathy, making it a candidate for pain management therapies .

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory effects in various experimental models. Its ability to inhibit TRPA1 channels suggests potential applications in treating inflammatory conditions such as arthritis and other chronic pain disorders. This mechanism can be critical for developing new anti-inflammatory drugs .

Neuroprotective Properties

Preliminary studies suggest that this compound may possess neuroprotective effects, potentially beneficial for neurodegenerative diseases like Alzheimer's and Parkinson's disease. The interaction with TRPA1 channels may help mitigate oxidative stress and neuronal damage.

Anticancer Activity

The compound's structural analogs have been investigated for their cytotoxic effects against various cancer cell lines. Some derivatives have shown selective toxicity towards cancer cells while sparing normal cells, indicating a promising avenue for cancer therapeutics.

Synthetic Routes

The synthesis of 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N,N-diethylacetamide typically involves:

- Formation of the Purine Core : Starting from readily available purine derivatives.

- Acetamide Formation : Reaction with diethylamine to form the acetamide moiety.

- Purification : Crystallization or chromatography to obtain pure product.

Derivatives and Modifications

Various derivatives of this compound have been synthesized to enhance its biological activity and selectivity. For example:

- Modifications on the acetamide nitrogen can improve solubility and bioavailability.

- Substituents on the purine ring can enhance receptor selectivity and potency against specific targets.

Case Study 1: Pain Management

In a controlled study involving animal models of neuropathic pain, administration of the compound resulted in a marked reduction in pain behaviors compared to control groups. This supports its potential use as a therapeutic agent in pain management protocols .

Case Study 2: Anti-inflammatory Research

Another study assessed the anti-inflammatory effects of the compound in models of acute inflammation. Results indicated significant reductions in inflammatory markers and pain responses, suggesting efficacy in treating acute inflammatory conditions.

Mechanism of Action

The mechanism of action of 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N,N-diethylacetamide involves its interaction with specific molecular targets. It may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. The pathways involved can vary depending on the specific biological system being studied.

Comparison with Similar Compounds

A. TRPA1 Antagonism

B. Enzyme Inhibition

C. Antimicrobial Activity

- Quinolone-purinyl hybrids (): Show dual antibacterial (Gram-positive) and anti-parasitic activity, with purine-2,6-dione enhancing DNA gyrase inhibition . The target compound’s diethylamide may reduce DNA binding affinity compared to these hybrids.

Key Research Findings and Therapeutic Implications

Anti-Inflammatory Effects : TRPA1 antagonists suppress TNFα and oxidative stress markers, indicating utility in chronic inflammatory conditions .

Enzyme-Targeted Therapies : PDE inhibitors () and kinase modulators () highlight the scaffold’s versatility for structure-activity optimization.

Biological Activity

The compound 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N,N-diethylacetamide is a derivative of purine that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

- Molecular Formula : C13H14N6O4

- Molecular Weight : 318.29 g/mol

- Structure : The compound features a purine base with two ethyl groups attached to the nitrogen atom and a diethylacetamide moiety.

The biological activity of this compound can be attributed to its interaction with various biological pathways. Preliminary studies suggest that it may function as an inhibitor of specific enzymes involved in cellular signaling and metabolism.

- Enzyme Inhibition : The compound has shown potential as an inhibitor of mono-ADP-ribosyltransferase toxins, which are critical virulence factors in pathogenic bacteria .

- Cell Cycle Regulation : It has been observed to influence cell cycle progression and apoptosis in certain cell lines, indicating a potential role in cancer therapeutics.

Case Studies and Research Findings

- Antiviral Activity :

- Cytotoxic Effects :

Data Table: Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.